molecular formula C7H5FN2O B1673870 6-Fluoro-1H-indazol-3(2H)-one CAS No. 2065250-25-9

6-Fluoro-1H-indazol-3(2H)-one

Cat. No. B1673870
M. Wt: 152.13 g/mol
InChI Key: KBPHAHZMJXVUPU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound similar to “6-Fluoro-1H-indazol-3(2H)-one”, known as “2-(6-Fluoro-1H-indazol-3-yl)ethanamine”, has been reported. Its molecular formula is C9H10FN3 .

Scientific Research Applications

Organic Synthesis and Photostable NIR Probes

A significant application of 6-Fluoro-1H-indazol-3(2H)-one derivatives is in the development of biheteroaryl fluorophores through palladium-catalyzed oxidative C-H/C-H cross-coupling. These fluorophores, named Indazo-Fluors, exhibit tunable emissions and have been used to create photostable NIR probes for mitochondria imaging in living cells, overcoming the limitations of commercially available trackers in terms of photostability and cytotoxicity (Yangyang Cheng et al., 2016).

Optical Sensing

The compound's derivatives have been utilized in the creation of optical chemosensors for the detection of biologically and environmentally important analytes such as ferric ions and bicarbonate ions. These developments have significant implications for environmental samples analysis and biological studies, offering simplicity, low cost, fast response time, and high sensitivity (M. Saleem et al., 2015).

Drug Discovery and Click Chemistry

In drug discovery, click chemistry, a modular approach using reliable chemical transformations, has found applications in all aspects, including lead finding and proteomics. The copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes is a crucial reaction, demonstrating the utility of 6-Fluoro-1H-indazol-3(2H)-one derivatives in creating bioactive molecules (H. Kolb & K. B. Sharpless, 2003).

Materials Science

The synthesis of 6-Fluoro-1H-indazol-3(2H)-one derivatives has been pivotal in materials science, especially in the development of fluorous metal-organic frameworks (MOFs) for high-density gas adsorption. These frameworks demonstrate significant adsorption capacities for gases like H2, O2, and N2, highlighting the compound's versatility in creating materials with unique properties (Chi Yang et al., 2007).

Safety And Hazards

The safety and hazards associated with “6-Fluoro-1H-indazol-3(2H)-one” are not clear from the available information .

Future Directions

The future directions for the study and use of “6-Fluoro-1H-indazol-3(2H)-one” are not clear from the available information .

properties

IUPAC Name

6-fluoro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPHAHZMJXVUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646275
Record name 6-Fluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1H-indazol-3(2H)-one

CAS RN

862274-39-3
Record name 6-Fluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1H-indazol-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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